

Application Note & Protocol: Crystallization of Montelukast Dicyclohexylamine Salt

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Compound of Interest

Compound Name: *Montelukast dicyclohexylamine*

Cat. No.: *B8056610*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Montelukast is a potent and selective leukotriene D4 (LTD4) receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. The formation of the dicyclohexylamine (DCHA) salt of Montelukast is a critical purification step in its synthesis, allowing for the isolation of a stable, crystalline solid from the crude reaction mixture, which effectively removes impurities.^[1] This application note provides a detailed protocol for the crystallization of **Montelukast dicyclohexylamine** salt, including key experimental parameters and expected outcomes.

Experimental Data Summary

The following table summarizes quantitative data related to the crystallization process, compiled from various sources. It is important to note that specific yields and purities can vary based on the scale of the reaction and the purity of the starting materials.

Parameter	Value	Solvents	Anti-solvents	Temperature (°C)	Purity (HPLC)	Yield	Reference
Method A	Lab Scale	Ethyl Acetate	n-Hexane	20 - 25	~96.0 - 98.5%	40.5%	[2][3]
Method B	Lab Scale	Toluene	n-Heptane	25 - 35	≥99%	52.8%	[2][4]
Purification	Lab Scale	Isopropyl Alcohol & Acetonitrile	Cooling	20 - 120 (dissolution)	High Purity	-	[5]

Experimental Protocol

This protocol details the procedure for the crystallization of **Montelukast dicyclohexylamine** salt from Montelukast free acid.

Materials:

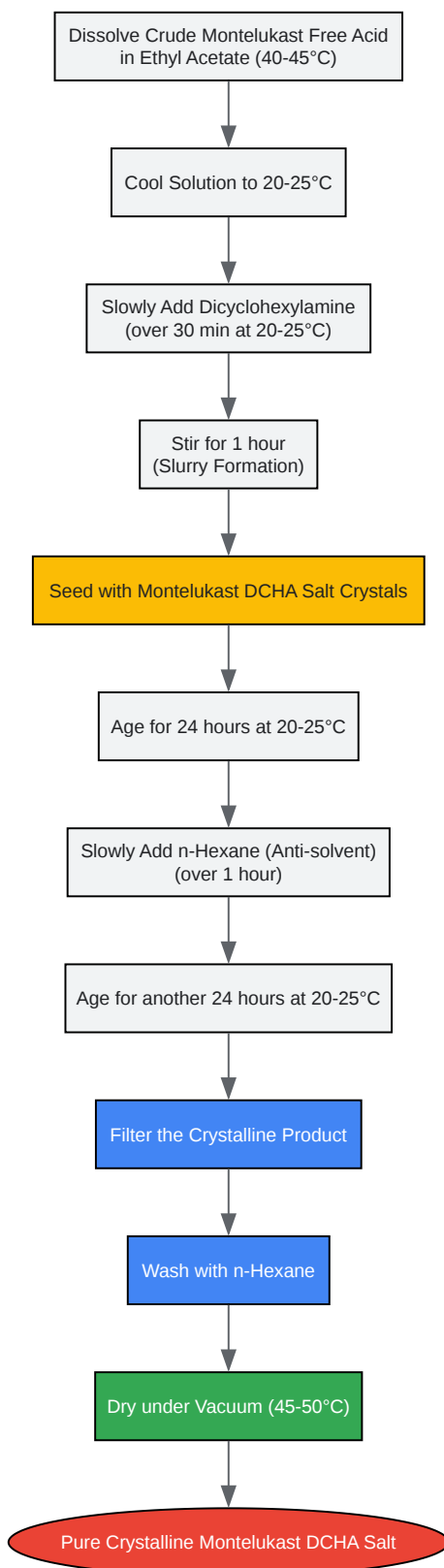
- Crude Montelukast free acid
- Dicyclohexylamine (DCHA)
- Ethyl Acetate (ACS grade)
- n-Hexane (ACS grade)
- Montelukast DCHA salt (for seeding)
- Reaction vessel with stirring mechanism
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- **Dissolution:** Dissolve the crude Montelukast free acid in ethyl acetate. For example, after synthesizing the Montelukast free acid, it can be dissolved in ethyl acetate (e.g., 600 ml for a certain batch size) at a temperature of 40-45°C.[4]
- **Cooling and Amine Addition:** Cool the solution to 20-25°C.[4] Slowly add dicyclohexylamine (e.g., 42 ml, 0.21 mole) over a period of 30 minutes while maintaining the temperature at 20-25°C.[4]
- **Slurry Formation and Seeding:** Stir the mixture to ensure complete salt formation. A thick, white to off-white slurry of the DCHA salt will form.[2] The mixture should be maintained at 20-25°C for 1 hour.[4] To induce crystallization and control crystal size, it is recommended to seed the mixture with a small amount of pure Montelukast DCHA salt crystals (e.g., 500 mg). [1][4]
- **Aging/Maturation:** Continue to stir the slurry at 20-25°C for an extended period, for instance, 24 hours, to ensure complete precipitation and crystal growth.[4]
- **Anti-solvent Addition:** To enhance the precipitation and improve the yield, slowly add an anti-solvent such as n-hexane (e.g., 1200 ml) over 1 hour.[1][4]
- **Second Aging:** Maintain the reaction mass at 20-25°C for another 24 hours with stirring.[4]
- **Isolation:** Isolate the crystalline Montelukast DCHA salt by filtration using a Büchner funnel under vacuum.[1]
- **Washing:** Wash the filtered product with n-hexane (e.g., 500 ml) to remove any residual impurities.[4]
- **Drying:** Dry the purified Montelukast DCHA salt in a vacuum oven at 45-50°C until a constant weight is achieved.[4]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the crystallization of **Montelukast dicyclohexylamine** salt.

Polymorphism Considerations

It is important to be aware that **Montelukast dicyclohexylamine** salt can exist in different crystalline forms, known as polymorphs. The specific polymorph obtained can be dependent on the solvent system used for crystallization. For instance, Form A is typically crystallized from a mixture of ethyl acetate and hexanes, while Form B can be obtained from toluene and heptane. [2] Different polymorphs may exhibit different physical properties, such as solubility, which can impact the manufacturing process and bioavailability. [1] Further purification of the dicyclohexylamine salt can be achieved by recrystallization from a mixture of an alcoholic solvent (like isopropyl alcohol) and a nitrile solvent (like acetonitrile). [5]

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